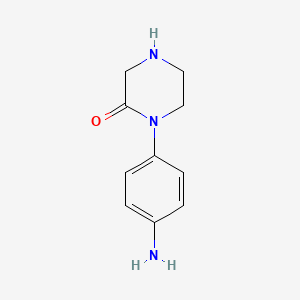

1-(4-Aminophenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULQTIPGVGXHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695670 | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-82-0 | |

| Record name | 1-(4-Aminophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Aminophenyl)piperazin-2-one

This guide provides a comprehensive overview of the chemical properties of 1-(4-Aminophenyl)piperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical insights into its synthesis, structure, reactivity, and potential applications.

Introduction: The Significance of the Arylpiperazinone Scaffold

The this compound molecule belongs to the broader class of arylpiperazines, a privileged scaffold in modern drug discovery. The unique structural features of the piperazine ring, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a valuable component in the design of bioactive molecules.[1] The incorporation of an aminophenyl group introduces a key site for further functionalization and potential interaction with biological targets. The lactam functionality within the piperazin-2-one ring adds a polar amide group, influencing the compound's solubility and electronic properties. Arylpiperazine derivatives have shown a wide range of pharmacological activities, including interactions with serotonin and dopamine receptors, as well as anticancer and antiarrhythmic properties.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol .[4] Its structure consists of a central piperazin-2-one ring, with a 4-aminophenyl group attached to the nitrogen atom at position 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | [4] |

| Molecular Weight | 191.23 g/mol | [4] |

| CAS Number | 1022128-82-0 | [5][6][7][8][9] |

Synthesis Strategies

Proposed Synthesis Pathway: Reduction of a Nitro Precursor

The synthesis can be envisioned as a two-step process starting from commercially available 1-(4-nitrophenyl)piperazine.

References

- 1. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 2. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 6. Piperazine Derivatives - Heterocyclic Building Blocks (12) [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

1-(4-Aminophenyl)piperazin-2-one synthesis route

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperazin-2-one

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a piperazin-2-one core linked to an aniline moiety, provides a versatile scaffold for developing novel pharmaceutical agents. This guide offers a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will dissect the synthesis into three core transformations: the construction of the foundational piperazin-2-one ring, the strategic N-arylation to install the phenyl group, and the final functional group manipulation to yield the target aniline. This document provides not only detailed, reproducible protocols but also delves into the mechanistic rationale behind the chosen methodologies, offering insights into reaction optimization and potential challenges.

Introduction

The piperazin-2-one motif is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting a wide range of biological pathways.[1] Its unique conformation and the strategic placement of nitrogen and carbonyl functionalities allow it to mimic peptide bonds, making it an excellent scaffold for peptidomimetics.[1] The introduction of an aryl group at the N-1 position, particularly an aminophenyl group, further enhances its utility by providing a vector for subsequent chemical modifications or a key pharmacophoric element for receptor binding. This guide presents a logical and efficient pathway for the synthesis of this compound, designed for researchers and drug development professionals seeking a reliable and scalable method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, dictates a strategy that builds the molecule sequentially. The primary amino group is best installed in the final step via the reduction of a nitro group, a common and highly efficient transformation. This nitro-substituted precursor, 1-(4-nitrophenyl)piperazin-2-one (3) , is the key intermediate. This intermediate can be formed through a carbon-nitrogen bond formation between the piperazin-2-one heterocycle (2) and an activated nitro-aryl electrophile. The piperazin-2-one core itself is readily accessible from simple acyclic precursors.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Piperazin-2-one Core

The foundational step is the construction of the 6-membered heterocycle. A classic and effective method involves the cyclization of ethylenediamine with an α-haloacetyl species, such as ethyl chloroacetate.[2] This reaction proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.

Reaction Scheme: Piperazin-2-one Formation

Caption: Cyclization reaction to form the piperazin-2-one ring.

Experimental Protocol: Synthesis of Piperazin-2-one (2)

-

Setup: Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reactants: Add ethylenediamine (36.9 g, 0.61 mol) to 1,5-dioxane (1.5 L) in the flask.[2]

-

Addition: Sequentially add triphenylphosphine (62.9 g, 0.24 mol) and ethyl chloroacetate (39.2 g, 0.32 mol).[2] The use of the Mitsunobu reaction conditions here facilitates the cyclization.[2]

-

Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate, wash with water, and combine the organic phases. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) to remove triphenylphosphine oxide, followed by column chromatography to yield pure piperazin-2-one. A typical yield is around 80%.[2]

Part 2: N-Arylation of Piperazin-2-one

With the heterocyclic core in hand, the next critical step is the formation of the C-N bond between the N-1 of piperazin-2-one and the phenyl ring. The most direct approach is a Nucleophilic Aromatic Substitution (SNAr) using an activated aryl halide. The strong electron-withdrawing effect of the nitro group in 1-fluoro-4-nitrobenzene makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of piperazin-2-one.

Reaction Scheme: SNAr for 1-(4-Nitrophenyl)piperazin-2-one

Caption: SNAr reaction to form the key nitro-intermediate.

Causality in Experimental Design

-

Choice of Aryl Halide: 1-Fluoro-4-nitrobenzene is often preferred over chloro- or bromo-analogs for SNAr reactions. Fluorine is the most electronegative halogen, enhancing the electrophilicity of the attached carbon. Furthermore, the C-F bond is the most difficult to break, meaning the rate-determining step is the nucleophilic attack, not the loss of the leaving group, which is favorable for this mechanism.

-

Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial. Its role is to deprotonate the N-4 proton of the piperazin-2-one after the initial attack on the aromatic ring, which helps to drive the reaction forward, and to neutralize the HF byproduct. A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal as it can solvate the charged intermediates (Meisenheimer complex) and accelerate the reaction rate.

| Parameter | Method A: SNAr | Method B: Buchwald-Hartwig Amination |

| Electrophile | Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) | Aryl Halide or Triflate |

| Catalyst | None | Palladium(0) precursor + Phosphine Ligand |

| Base | Inorganic (e.g., K₂CO₃) or Organic Amine (e.g., DIPEA) | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) |

| Advantages | Cost-effective, simple setup, no precious metals. | Broad substrate scope, milder conditions for less activated aryl halides.[3][4] |

| Disadvantages | Limited to electron-deficient aryl halides. | Catalyst cost, ligand sensitivity, requires inert atmosphere.[4] |

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one (3)

-

Setup: In a flask under a nitrogen atmosphere, dissolve piperazin-2-one (2) (1.0 eq) in anhydrous DMSO.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq).

-

Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. A solid precipitate will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and then with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities. The resulting yellow solid is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Part 3: Reduction of the Nitro Group

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine. Catalytic transfer hydrogenation is an excellent choice for this transformation as it is experimentally simple, avoids the use of high-pressure hydrogen gas, and is highly efficient. Sodium hypophosphite in the presence of a palladium on carbon (Pd/C) catalyst is a well-established system for this purpose.[5]

Reaction Scheme: Nitro Group Reduction

Caption: Reduction of the nitro group to the target amine.

Experimental Protocol: Synthesis of this compound (1)

-

Setup: Suspend 1-(4-nitrophenyl)piperazin-2-one (3) (1.0 eq) in a solvent such as methanol or methoxyethanol.[5]

-

Catalyst Addition: Carefully add palladium on carbon (5% Pd, 50% wet, ~0.05 eq Pd) to the suspension under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Hydrogen Source: Prepare a solution of sodium hypophosphite monohydrate (~3.5 eq) in water.

-

Reaction: Heat the suspension to 70-75 °C. Add the sodium hypophosphite solution dropwise over 2 hours. The reaction is exothermic and may require controlled addition to maintain the temperature.[5]

-

Monitoring: Stir the mixture at 70-75 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes after the addition is finished.[5]

-

Work-up: Cool the mixture to room temperature. Filter the reaction through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, as a solid. A typical yield for this step is around 88-95%.[5]

Overall Synthesis Workflow

The complete, validated pathway from commercially available starting materials to the final product is a robust three-step sequence.

Caption: Three-step synthetic workflow to this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a three-stage process: piperazinone ring formation, nucleophilic aromatic substitution, and nitro group reduction. Each step utilizes well-established and scalable chemical transformations. By understanding the underlying mechanisms and the rationale for the selection of specific reagents and conditions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific applications in drug discovery and materials science. The presented protocols offer a validated and efficient route to this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of 1-(4-Aminophenyl)piperazin-2-one

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential biological significance of 1-(4-aminophenyl)piperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and anticancer agents. Its prevalence is due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. The introduction of a carbonyl group at the 2-position to form a piperazin-2-one scaffold introduces a lactam functionality, which can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. When combined with an N-aryl substituent, such as the 4-aminophenyl group, the resulting molecule, this compound, presents a unique pharmacophore with potential for diverse biological activities. The primary amino group on the phenyl ring offers a site for further derivatization, making it a versatile building block in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central piperazin-2-one ring with a 4-aminophenyl group attached to the nitrogen atom at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 140924-17-2 | PubChem |

| Topological Polar Surface Area | 58.7 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Predicted LogP | 0.4 | PubChem |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively reported in the literature, its synthesis can be logically deduced from established methods for preparing N-aryl piperazinones. A plausible and efficient synthetic strategy involves the reaction of a suitably protected N-(4-nitrophenyl)ethylenediamine with a two-carbon electrophile to form the piperazin-2-one ring, followed by the reduction of the nitro group.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This approach leverages common and well-understood organic reactions, ensuring a high likelihood of success.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazin-2-one

-

To a solution of 4-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-N-(2-chloroethyl)acetamide (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

-

To a solution of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the cyclization by TLC.

-

Quench the reaction carefully with water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR | δ 6.7-6.9 (d, 2H, Ar-H ortho to NH₂), δ 7.0-7.2 (d, 2H, Ar-H meta to NH₂), δ 3.5-3.7 (s, br, 2H, NH₂), δ 3.4-3.6 (t, 2H, piperazine CH₂), δ 3.1-3.3 (t, 2H, piperazine CH₂), δ 3.0-3.2 (s, 2H, piperazine CH₂) | Aromatic protons will show characteristic splitting patterns of a 1,4-disubstituted benzene ring. The protons of the piperazin-2-one ring will appear as triplets and a singlet in the aliphatic region. |

| ¹³C NMR | δ 165-170 (C=O), δ 140-145 (Ar-C-N), δ 125-130 (Ar-C), δ 115-120 (Ar-C), δ 45-55 (piperazine CH₂), δ 40-50 (piperazine CH₂) | The carbonyl carbon will be significantly downfield. Aromatic carbons will appear in the typical range, and the aliphatic carbons of the piperazine ring will be in the upfield region. |

| IR (cm⁻¹) | 3400-3200 (N-H stretch, amine), 1650-1680 (C=O stretch, lactam), 1600-1450 (C=C stretch, aromatic), 1300-1200 (C-N stretch) | Characteristic peaks for the primary amine, lactam carbonyl, aromatic ring, and C-N bonds are expected. |

| Mass Spec (ESI+) | m/z 192.1131 [M+H]⁺ | The protonated molecular ion peak is expected to be the base peak. |

Potential Biological Activities and Applications

The this compound scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related compounds.

Potential Signaling Pathway Interactions

Caption: Potential biological targets and cellular responses of this compound.

-

Anticancer Activity: Many N-arylpiperazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The aminophenyl group can be crucial for interacting with key residues in the active sites of kinases or other enzymes involved in cell proliferation. The piperazin-2-one core can act as a rigid scaffold to correctly orient the pharmacophoric groups.

-

Central Nervous System (CNS) Activity: The arylpiperazine moiety is a well-known pharmacophore for targeting G-protein coupled receptors (GPCRs) in the CNS, such as serotonin and dopamine receptors. Modifications on the piperazine ring can fine-tune the selectivity and activity at these receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

-

Antimicrobial Activity: Piperazine-containing compounds have been reported to possess antibacterial and antifungal properties. The this compound structure could serve as a lead for the development of new antimicrobial agents, potentially by inhibiting essential bacterial enzymes.

The primary amino group on the phenyl ring provides a convenient handle for the synthesis of a library of derivatives. This would enable a thorough investigation of the structure-activity relationships (SAR) and the optimization of potency and selectivity for a desired biological target.

Conclusion and Future Directions

This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive analysis of related structures provides a strong foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the development of an optimized and scalable synthetic route, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are warranted to explore its potential anticancer, CNS, and antimicrobial activities. The versatility of the aminophenyl group should be exploited to generate a library of derivatives for SAR studies, which will be crucial for the identification of lead compounds with improved therapeutic profiles.

1-(4-Aminophenyl)piperazin-2-one IUPAC name and synonyms

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazin-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a core piperazin-2-one structure linked to an aniline moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drugs to modulate physicochemical properties and confer biological activity.[1] This guide details the compound's nomenclature, physicochemical properties, a proposed synthetic pathway, and expected analytical characteristics. Furthermore, it explores the broader biological significance of the piperazine and piperazin-2-one scaffolds, highlighting potential applications for this molecule in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Compound Identification

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Chemical Identifiers

-

CAS Number: 1022128-82-0[2]

-

Molecular Formula: C₁₀H₁₃N₃O[2]

-

Molecular Weight: 191.23 g/mol [2]

-

PubChem CID: 53406175[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and Methanol | General |

Synthesis and Purification

The synthesis of this compound is not widely documented in commercial literature, suggesting it is primarily a research chemical or building block. However, a plausible and efficient synthetic route can be designed based on established methodologies for creating the piperazin-2-one ring system.[4] The core strategy involves the cyclization of a substituted ethylenediamine precursor.

Retrosynthetic Analysis & Rationale

The primary disconnection for retrosynthesis is at the amide bond within the piperazinone ring. This leads back to an N-acylated ethylenediamine derivative. A more practical approach involves a direct cyclization reaction between a suitable N-aryl-ethylenediamine and a two-carbon electrophile, such as an α-haloacetyl halide. The aniline's primary amine is significantly less nucleophilic than the secondary amine of the ethylenediamine chain, allowing for selective reactions. However, to prevent side reactions and ensure regioselectivity, protection of the aniline's amino group (e.g., as an acetamide) is a prudent strategy. The protected amine can be deprotected in the final step to yield the target compound.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from N-(4-acetylaminophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-acetylaminophenyl)ethylenediamine

-

To a solution of 4-fluoro-nitrobenzene (1.0 eq) in a suitable solvent like DMSO, add N-Boc-ethylenediamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves a nucleophilic aromatic substitution (SₙAr) reaction.

-

Cool the reaction, perform an aqueous workup, and extract the product with a solvent like ethyl acetate. Purify by column chromatography.

-

Reduce the nitro group of the resulting compound to an amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or a chemical reducing agent like tin(II) chloride.

-

Protect the newly formed aniline by reacting it with acetic anhydride to form the acetamide.

-

Finally, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free diamine.

Step 2: Cyclization to form 1-(4-acetylaminophenyl)piperazin-2-one

-

Dissolve the N-(4-acetylaminophenyl)ethylenediamine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in a chlorinated solvent such as DCM or chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise to the cooled mixture. The slow addition is critical to control the exothermic reaction and favor intramolecular cyclization over polymerization.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected piperazinone.

Step 3: Deprotection to this compound

-

Dissolve the purified 1-(4-acetylaminophenyl)piperazin-2-one in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 60-70 °C) for 4-6 hours, monitoring the hydrolysis of the acetyl group by TLC.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.

-

Extract the final product with a suitable organic solvent, such as ethyl acetate or DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Synthetic Workflow Diagram

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1022128-82-0 [amp.chemicalbook.com]

- 3. This compound | C10H13N3O | CID 53406175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)piperazin-2-one

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-aminophenyl)piperazin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. While direct experimental data for this compound is not widely available in public databases, this guide offers a robust predictive analysis to aid in its identification and characterization.

Introduction to this compound

This compound is a chemical compound with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol .[1] Its structure features a piperazin-2-one ring system connected to an aminophenyl group. The presence of both an aniline-like moiety and a lactam within the piperazine ring suggests its potential as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d6 are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazin-2-one ring.

-

Aromatic Protons: The aminophenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the amino group are expected to appear as a doublet around 6.6-6.8 ppm, while the two protons meta to the amino group will likely be observed as a doublet around 6.8-7.0 ppm.

-

Amine Protons: The two protons of the primary amine (-NH2) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 4.5-5.5 ppm.

-

Piperazin-2-one Protons: The methylene protons of the piperazin-2-one ring will be in different chemical environments.

-

The two protons on the carbon adjacent to the carbonyl group (C3) are expected to be a singlet or a multiplet around 3.2-3.4 ppm.

-

The two protons on the carbon adjacent to the nitrogen of the aminophenyl group (C5) are expected to be a triplet around 3.0-3.2 ppm.

-

The two protons on the other carbon of the piperazine ring (C6) are expected to be a triplet around 2.8-3.0 ppm.

-

-

NH Proton: The proton on the nitrogen of the lactam is expected to be a broad singlet in the region of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | 165-170 | Typical range for a lactam carbonyl carbon. |

| Aromatic C-NH2 | 145-150 | Quaternary carbon attached to the amino group, deshielded. |

| Aromatic C-N | 140-145 | Quaternary carbon attached to the piperazine nitrogen. |

| Aromatic CH (meta) | 120-125 | Aromatic carbons meta to the amino group. |

| Aromatic CH (ortho) | 114-118 | Aromatic carbons ortho to the amino group, shielded by the electron-donating NH2 group. |

| Piperazin-2-one CH2 (adjacent to C=O) | 45-50 | Methylene carbon adjacent to the carbonyl group. |

| Piperazin-2-one CH2 (adjacent to N-Aryl) | 48-53 | Methylene carbon adjacent to the nitrogen attached to the aromatic ring. |

| Piperazin-2-one CH2 | 40-45 | The remaining methylene carbon of the piperazine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching (two bands) |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Amide) | 1650-1680 | Stretching (Amide I band) |

| C=C (Aromatic) | 1500-1600 | Stretching |

| N-H (Amine/Amide) | 1580-1650 | Bending |

| C-N | 1250-1350 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

-

Molecular Ion Peak: The base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 192.23.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the aminophenyl group.

-

Cleavage of the piperazin-2-one ring.

-

Loss of CO from the lactam.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

MS/MS Analysis (for fragmentation):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Visualization of Key Information

Figure 1: Molecular structure of this compound.

Figure 2: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can use this information to guide the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the integrity and reliability of future research involving this molecule.

References

Introduction: The Piperazin-2-one Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Piperazin-2-one Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous therapeutic agents due to their favorable physicochemical properties, which can enhance aqueous solubility, bioavailability, and target affinity.[3][4] A significant subclass, the piperazin-2-one derivatives, incorporates a lactam function into the core ring system. This structural feature imparts a unique combination of rigidity and hydrogen bonding capability, making it a versatile scaffold for designing novel bioactive molecules.

Piperazin-2-one and its parent piperazine structure are key components in drugs with a vast range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[5][6][7][8][9] The structural versatility of the piperazin-2-one core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview of the diverse biological activities of piperazin-2-one derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower further investigation in this promising area of drug discovery.

Part 1: Anticancer Activity of Piperazin-2-one Derivatives

The development of novel anticancer agents remains a paramount challenge in global health. Piperazin-2-one derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, pancreatic, and colorectal cancers.[10][11] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.[12]

Core Mechanisms of Anticancer Action

A. Induction of Apoptosis: A primary mechanism by which piperazin-2-one derivatives exert their anticancer effects is through the direct induction of apoptosis, or programmed cell death.[13] Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Activation of the intrinsic pathway is evidenced by the activation of caspase-9, while the extrinsic pathway is triggered via caspase-8 activation.[13] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[10][13] This dual-pathway induction suggests a robust mechanism for overcoming cancer cells' inherent resistance to apoptosis.[13]

B. Kinase Inhibition: Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[14] Specific piperazin-2-one derivatives have been designed as potent kinase inhibitors. For example, derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15][16]

-

CDK2 Inhibition: By inhibiting CDK2, a key regulator of the cell cycle, these compounds can induce cell cycle arrest, typically at the G1/S phase, preventing cancer cell proliferation.[12][14][15]

-

VEGFR2 Inhibition: Inhibition of VEGFR2, a key tyrosine kinase involved in angiogenesis, can suppress the formation of new blood vessels that tumors need to grow and metastasize.[16]

C. Cell Cycle Arrest: Beyond kinase inhibition, some piperazine amide derivatives have been shown to block cell cycle progression in the G0/G1 phase, effectively halting the division of cancer cells.[17] This effect is often a direct consequence of apoptosis induction or the modulation of cell cycle regulatory proteins.[12][17]

Visualization: Apoptotic Pathways

Caption: Induction of extrinsic and intrinsic apoptotic pathways by piperazin-2-one derivatives.

Data Summary: Cytotoxic Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism | Reference |

| TADDOL-derived phosphonate | HUH7 (Hepatocellular Carcinoma) | < 50 | Cytotoxicity | [10] |

| Trifluoromethyl-substituted diamine | HUH7 (Hepatocellular Carcinoma) | < 50 | Cytotoxicity | [10] |

| Vindoline Conjugate (23) | MDA-MB-468 (Breast Cancer) | 1.00 | Antiproliferative | [18] |

| Vindoline Conjugate (25) | HOP-92 (Lung Cancer) | 1.35 | Antiproliferative | [18] |

| Piperazine-based Thiazolidinone (11) | HepG-2 (Hepatocellular Carcinoma) | 0.03 - 0.06 | VEGFR2 Inhibition | [16] |

| Benzofuran Hybrid (9h) | Panc-1 (Pancreatic Cancer) | - | CDK2 Inhibition (IC50 = 40.91 nM) | [14] |

| Piperazin-2-yl-pyrimidine (IA-7) | MCF-7 (Breast Cancer) | - | JNK Pathway Targeting | [19] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard method for assessing the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media until they reach ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperazin-2-one derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24-72 hours (time-dependent on the cell line and experimental design).[10]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the crystals, resulting in a homogenous purple solution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Part 2: Antiviral Activity

The search for novel antiviral agents is critical, particularly for treating infections in immunocompromised patients where options are limited.[20] Piperazin-2-one derivatives have been identified as a new class of compounds with potent antiviral activity, specifically against human adenoviruses (Ads).[20][21]

Mechanism of Antiviral Action

High-throughput screening (HTS) of small molecule libraries identified a trisubstituted piperazin-2-one derivative, compound 15D8, as a significant inhibitor of adenovirus infection.[20] The primary mechanism of action for this class of compounds is the selective inhibition of adenovirus DNA replication within the host cell nucleus.[20] This targeted action is highly desirable as it disrupts a crucial step in the viral lifecycle with minimal cytotoxicity to the host cell at effective concentrations.[20]

Interestingly, the structure-activity relationship for antiviral activity is highly specific. While a 2-benzofuran aryl substituent on the piperazin-2-one core was crucial for activity against both arenaviruses and adenoviruses, the substituent at the C6 position was a key determinant of specificity. An ethyl group at C6 was strictly required for potent anti-adenovirus activity, whereas compounds with benzyl or phenethyl groups at this position were inactive against Ad but active against arenaviruses.[20]

Visualization: HTS Workflow for Antiviral Discovery

Caption: A streamlined workflow for identifying novel antiviral compounds via HTS.

Data Summary: Anti-Adenovirus Activity

| Compound | Description | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 15D8 | Trisubstituted piperazin-2-one | Low micromolar | > IC50 | High | [20] |

| 46 | Phenylpiperazine derivative | < 10 | > 50 | > 5 | [22] |

| 59 | Phenylpiperazine derivative | < 10 | > 50 | > 5 | [22] |

| 64 | ortho-NO2 phenyl derivative | < 10 | > 50 | > 5 | [22] |

| Cidofovir | Standard Antiviral | Variable | - | - | [20] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by quantifying the reduction in infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is visualized and counted. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Monolayer Preparation:

-

Seed a suitable host cell line (e.g., A549 cells for adenovirus) in 6-well plates.

-

Incubate until a confluent monolayer is formed (typically 24-48 hours).

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the piperazin-2-one derivative in serum-free medium.

-

Prepare a virus stock of known titer (plaque-forming units, PFU/mL). Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

-

-

Infection and Treatment:

-

Wash the cell monolayers with PBS.

-

Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour at 37°C.

-

Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.

-

Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15 minutes.

-

-

Overlay and Incubation:

-

Remove the inoculum from the wells.

-

Overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X culture medium and 1.2% agarose) containing the corresponding concentration of the test compound.

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 5-10 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a 10% formaldehyde solution.

-

Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Part 3: Antimicrobial and CNS Activity

While extensive research has focused on the anticancer and antiviral properties of piperazin-2-one derivatives, the broader piperazine class exhibits a wide spectrum of other biological activities, including antimicrobial and CNS effects.[1][7][8]

Antimicrobial Potential

Piperazine derivatives are well-documented as potent antimicrobial agents against bacteria and fungi.[1][5][23][24] The incorporation of electron-withdrawing groups (e.g., Cl, Br) on aryl substituents often enhances antibacterial activity.[25] Molecular docking studies suggest that these compounds may act by inhibiting essential microbial enzymes. For instance, some piperazine derivatives have been predicted to bind to E. coli MurB or Candida albicans CYP51, which are critical for bacterial cell wall synthesis and fungal membrane integrity, respectively.[24] While specific mechanistic studies on piperazin-2-one derivatives are less common, their structural similarity to active piperazines makes them a promising area for future antimicrobial drug discovery.

Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone of CNS drug design, present in many antipsychotic, antidepressant, and anxiolytic medications.[2][26][27] These compounds often exert their effects by modulating neurotransmitter systems, particularly by acting on serotonin (5-HT) and dopamine receptors.[26][27][28] Studies on specific piperazin-2-one derivatives have demonstrated opiate activities, indicating that the configuration of substituents and the presence of the lactam ring are important for modulating activity at CNS targets.[29] The ability of the piperazine core to cross the blood-brain barrier makes this class of compounds particularly suitable for targeting neurological disorders.[2]

Visualization: Synaptic Action

Caption: Potential mechanisms of CNS-active piperazine derivatives at the synapse.

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly versatile and valuable core in medicinal chemistry. Derivatives of this structure have demonstrated a remarkable breadth of biological activities, with particularly compelling data in the fields of oncology and virology. The ability of these compounds to induce apoptosis, inhibit key kinases, and block viral DNA replication underscores their potential as next-generation therapeutics.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets and off-target effects is necessary.

-

Structure-Activity Relationship (SAR) Expansion: Systematic modification of the piperazin-2-one core will help in designing derivatives with enhanced potency, selectivity, and improved pharmacokinetic (ADME) profiles.[3][4]

-

Broadening Therapeutic Applications: The promising antimicrobial and CNS activities of the parent piperazine class suggest that piperazin-2-one derivatives should be more thoroughly explored for these and other indications.[7]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apjhs.com [apjhs.com]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 20. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 27. nbinno.com [nbinno.com]

- 28. PIPERAZINE DERIVATIVES AND THEIR PHARMACEUTICAL USE - Patent 2963028 [data.epo.org]

- 29. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structure-Activity Relationship (SAR) of Piperazine Compounds: From Core Principles to Therapeutic Applications

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a highly versatile component in drug design, leading to its presence in a multitude of clinically successful drugs.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperazine derivatives. We will deconstruct the core principles governing how modifications to the piperazine scaffold influence biological activity, explore its application across diverse therapeutic areas, and provide practical methodologies for researchers in drug discovery. This guide is intended to serve as a foundational resource for scientists aiming to rationally design and optimize novel piperazine-based therapeutic agents.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in pharmaceuticals is not coincidental; it stems from a unique combination of synthetically accessible chemistry and highly favorable pharmacological properties.[4][5]

The Piperazine Core: Physicochemical and Pharmacokinetic Advantages

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[6] This simple structure confers a powerful set of drug-like properties. As a diprotic base, its two nitrogen atoms can be protonated under physiological conditions, a characteristic that is crucial for enhancing aqueous solubility and forming stable salts for improved formulation.[1] The two nitrogens also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating potent interactions with biological targets.[7][8]

These properties frequently result in improved absorption, distribution, metabolism, and excretion (ADME) profiles, leading to greater water solubility and oral bioavailability.[7][9] The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, allows its substituents to be oriented in space to achieve an optimal fit with a target receptor or enzyme active site.[6][10]

Core Principles of Piperazine Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine compounds is fundamental to leveraging this scaffold effectively. The biological activity of a piperazine derivative is profoundly influenced by the nature, size, and electronic properties of the substituents attached to its nitrogen and, to a lesser extent, its carbon atoms.[6]

The Central Role of the Piperazine Ring

The piperazine ring itself is rarely just a passive linker. It often plays an active role in binding and positioning other pharmacophoric elements. In many cases, both nitrogen atoms are essential for biological potency, participating in key hydrogen bonds or electrostatic interactions.[11] The inherent polarity of the ring is a key contributor to the overall solubility of the molecule, a critical factor in drug design.[1][7]

The N1-Aryl/Heteroaryl Moiety: Tuning Affinity and Selectivity

One of the most common structural motifs in piperazine-based drugs is the N-arylpiperazine.[11] The substituent at the N1 position is typically an aromatic or heteroaromatic ring, which often serves as a primary recognition element for the biological target.

-

Causality: The choice of the aryl group and its substitution pattern directly modulates the electronic environment and steric profile of this part of the molecule. This, in turn, dictates the strength and specificity of interactions (e.g., pi-stacking, hydrophobic interactions) with the target protein.

-

Key Modifications:

-

Aryl Group Identity: Phenyl and 2-pyridyl groups are common and serve as effective anchors.[12]

-

Ring Substitution: Adding electron-withdrawing groups (e.g., -CF3, -Cl) or electron-donating groups (e.g., -OCH3) to the aryl ring can fine-tune receptor binding affinity and selectivity.[6] For instance, the introduction of a fluorine atom at the ortho position of a phenyl ring has been shown to be important for in vivo activity in some nonsteroidal androgen receptor antagonists.[11]

-

The N4-Substituent: The Gateway to Diverse Targets

The second nitrogen atom, N4, provides a versatile attachment point for a wide array of substituents, often connecting the core scaffold to a second pharmacophoric element via a linker.[11] This modularity is what allows the piperazine scaffold to be adapted for a vast range of biological targets.

-

Causality: The N4-substituent is responsible for exploring the binding pocket and making critical interactions that define the compound's primary pharmacology. The length and rigidity of the linker between the piperazine and the terminal group are crucial for achieving the correct orientation and distance for optimal binding.[6]

-

Key Modifications:

-

Alkyl Chains: Flexible alkyl chains of varying lengths are commonly used to connect to a terminal functional group.[11]

-

Bulky/Lipophilic Groups: Large, bulky groups can enhance binding by occupying hydrophobic pockets but may also introduce steric hindrance if not properly designed.[6] Conversely, smaller substituents may enhance binding interactions.[6]

-

Terminal Pharmacophores: The group at the end of the N4-linker can be another aryl ring, a complex heterocyclic system, or a functional group designed to interact with a specific residue in the target protein.

-

The Impact of Stereochemistry and Ring Conformation

The introduction of chiral centers into the piperazine scaffold can have a profound impact on biological activity. Different enantiomers of a chiral piperazine derivative often exhibit distinct pharmacological profiles and potencies.[6][13]

-

Causality: Biological targets are chiral environments. The three-dimensional arrangement of atoms in a drug molecule must be complementary to the topology of its binding site. Stereoisomers will orient their substituent groups differently, leading to one isomer fitting much more effectively than the other.

-

Key Considerations:

-

C-Atom Substitution: Introducing substituents on the carbon atoms of the piperazine ring creates chiral centers. For example, chirality at the C2-position of the piperazinium ring was found to be more favorable for agonist selectivity at certain nicotinic receptors compared to the C3-position.[14]

-

Conformational Control: The chair conformation of the piperazine ring places substituents in either axial or equatorial positions. This orientation is critical for receptor fit and can be influenced by the nature of the substituents.[14]

-

Caption: General Structure-Activity Relationship (SAR) principles for the piperazine scaffold.

SAR in Action: Therapeutic Applications

The versatility of the piperazine scaffold is evident in its widespread application across numerous therapeutic areas.

Central Nervous System (CNS) Agents

Piperazine derivatives are particularly prominent in drugs targeting the CNS, largely due to their ability to modulate serotonin (5-HT) and dopamine (D2) receptors.[1][15] The arylpiperazine fragment is a classic pharmacophore for 5-HT1A receptor ligands.[16] For example, compounds like SLV313 act as D2/D3 antagonists and 5-HT1A agonists, demonstrating the polypharmacology achievable with this scaffold.[17]

Anticancer Therapeutics

In oncology, the piperazine ring is a key structural component of many targeted therapies, especially kinase inhibitors.[4][18]

-

Mechanism of Action: The piperazine often serves as a linker, correctly positioning other pharmacophoric fragments within the ATP-binding pocket of the target kinase.[1] Its basicity can also be leveraged to form a crucial salt bridge with acidic residues like aspartate in the kinase hinge region.[1]

-

SAR Insights: SAR studies on anticancer piperazines have shown that modifications to the N-aryl group are critical for cytotoxicity. For example, in a series of vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring showed the most potent antitumor activity.[19][20]

Antihistamines

Several first and second-generation antihistamines, such as cetirizine and cyclizine, incorporate a piperazine core.[2][17] The general pharmacophore for H1-antagonists often requires two aryl groups and a terminal tertiary amine separated by a short linker, a structural arrangement that the piperazine scaffold can readily provide.[12][21]

Antimicrobial Agents

The piperazine moiety is integral to the activity of certain classes of antibiotics, most notably the quinolones (e.g., ciprofloxacin).[2] SAR studies have revealed that modifications to the piperazine ring can influence drug potency and the spectrum of activity.[6][13] Increasing the lipophilicity of substituents can improve penetration of the bacterial cell membrane, enhancing antibacterial efficacy.[6]

Table 1: Illustrative SAR Data for a Hypothetical Series of N-Arylpiperazine Analogs Targeting a Kinase

| Compound ID | N1-Aryl Substituent (R) | N4-Substituent (R') | Kinase Inhibition IC50 (nM) |

| 1 (Lead) | Phenyl | -CH3 | 520 |

| 1a | 4-Fluorophenyl | -CH3 | 250 |

| 1b | 4-Methoxyphenyl | -CH3 | 410 |

| 1c | 2-Fluorophenyl | -CH3 | 85 |

| 2a | 2-Fluorophenyl | -CH2CH2OH | 75 |

| 2b | 2-Fluorophenyl | Benzyl | 30 |

| 2c | 2-Fluorophenyl | (4-Fluorophenyl)methyl | 15 |

This table presents hypothetical data for illustrative purposes, based on common SAR trends observed in the literature.[11][19][22]

Methodologies in Piperazine SAR Studies

A systematic SAR campaign involves iterative cycles of design, synthesis, and biological testing to optimize a lead compound.

Experimental Workflow for a Piperazine SAR Campaign

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. ramauniversity.ac.in [ramauniversity.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

- 22. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Framework for Identifying and Validating Therapeutic Targets of Novel Phenylpiperazinone Scaffolds, Exemplified by 1-(4-Aminophenyl)piperazin-2-one

Abstract

The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] The compound 1-(4-aminophenyl)piperazin-2-one represents an under-explored variation of this scaffold, incorporating a lactam function within the piperazine ring. While direct biological data for this specific molecule is sparse in public literature, its structural components suggest a high potential for interaction with therapeutically relevant targets.

This guide provides a comprehensive, experience-driven framework for the systematic identification, validation, and preclinical assessment of potential therapeutic targets for novel compounds like this compound. We will leverage data from structurally related molecules to build initial hypotheses and then detail a rigorous, multi-stage experimental workflow designed to de-risk and advance a candidate molecule. This document serves not as a report on known activities, but as a strategic roadmap for discovery.

Introduction: The Phenylpiperazinone Scaffold

The structure of this compound combines three key pharmacophoric elements:

-

Arylpiperazine: A classic feature of many CNS-active drugs, known to interact with aminergic G-protein coupled receptors (GPCRs) and transporters.[1]

-

Aniline Moiety (-NH2): A versatile functional group that can act as a hydrogen bond donor and a key site for metabolism or further chemical modification.

-

Piperazin-2-one (Lactam): This cyclic amide introduces conformational rigidity and a hydrogen bond acceptor, distinguishing it from the more flexible, traditional piperazine ring. This feature has been explored in compounds with demonstrated cytotoxic activity.[3]

Given the lack of specific biological data, our investigation begins with a logical, structure-based hypothesis generation process. We will postulate potential target classes based on the activities of well-documented analogs, providing a rational starting point for a comprehensive screening cascade.

Part I: Hypothesis Generation from Structural Analogs

The initial phase of any drug discovery program for a novel chemical entity involves forming educated hypotheses about its potential biological activity. This is critical for designing an efficient and cost-effective screening strategy.

Primary Hypothesized Target Classes

Based on extensive precedent in the literature for the arylpiperazine core, we can prioritize several target families.

| Target Class | Rationale & Precedent Compounds | Potential Therapeutic Area | Key Hypothesized Targets |

| Serotonergic System | The phenylpiperazine motif is fundamental to drugs like Trazodone and Nefazodone. Analogs have demonstrated potent serotonin reuptake inhibition and direct receptor modulation.[1][4] | Depression, Anxiety | Serotonin Transporter (SERT), 5-HT1A, 5-HT2A/C Receptors |

| Dopaminergic System | Many atypical antipsychotics, such as Aripiprazole and Cariprazine, are built around an arylpiperazine scaffold.[1] Related structures show D2/D3 receptor agonism.[5] | Schizophrenia, Parkinson's Disease | Dopamine D2 and D3 Receptors |

| Adrenergic System | Piperazine derivatives have been successfully developed as antagonists of α-adrenergic receptors.[6] | Hypertension, Benign Prostatic Hyperplasia | α1- and α2-Adrenoceptors |

| Oncology Targets | The piperazine ring is a key component of numerous kinase inhibitors (e.g., Imatinib). Furthermore, piperazin-2-one derivatives have shown direct cytotoxic effects on cancer cell lines.[3] | Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Cell Cycle Kinases (e.g., CDKs), General Cytotoxicity |

| Histaminergic System | The piperazine scaffold is a known component in potent histamine H3 receptor antagonists, which are being explored for cognitive disorders.[7][8] | Alzheimer's Disease, Narcolepsy | Histamine H3 Receptor |

Part II: A Step-by-Step Experimental Workflow for Target Validation

With a set of rational hypotheses, we can now define a robust, self-validating experimental cascade. This process is designed to move from broad, exploratory screening to specific, high-confidence target validation.

Workflow Overview

Caption: High-level workflow for target identification and validation.

Step 1: Broad-Spectrum Profiling

Expertise & Causality: The initial step must be broad to mitigate the risk of missing an unexpected but high-value target. We use a single, high concentration (typically 10 µM) to maximize the chances of detecting even weak interactions. This "discovery" mode profiling is a cost-effective method to rapidly identify the most promising biological activities for a novel compound.

Protocol: Large-Panel Pharmacological Screen

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Submission: Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen44, DiscoverX BioMAP).

-

Screening: The compound is tested at a final concentration of 10 µM across a panel of >100 targets, including GPCRs, ion channels, kinases, and transporters.

-

Data Analysis: Results are typically reported as "% Inhibition" or "% Activation" relative to a control compound. A common threshold for a "hit" is >50% inhibition or activation.

Hypothetical Data Presentation: Broad-Panel Screen Hits

| Target | Target Class | Result (% Inhibition @ 10 µM) |

| Serotonin Transporter (SERT) | Transporter | 85% |

| Dopamine Receptor D3 | GPCR (Gi-coupled) | 78% |

| Adrenergic Receptor α2A | GPCR (Gi-coupled) | 65% |

| CDK2/cyclin E | Kinase | 55% |

Step 2: Hit Confirmation and Potency Determination

Trustworthiness: A primary screen hit is not a validated target. It is a lead that must be rigorously confirmed. To establish trustworthiness, we move to a direct binding assay and generate a full dose-response curve. This confirms the interaction is real, reproducible, and allows us to quantify the compound's affinity (Ki), a critical parameter for drug development.

Protocol: Radioligand Binding Assay for SERT

-

Source Material: Use cell membranes prepared from HEK293 cells stably expressing human SERT or rat brain cortical synaptosomes.

-

Radioligand: Utilize a well-characterized radioligand, such as [³H]-Citalopram.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding:

-

Set up assay tubes containing buffer, a fixed concentration of [³H]-Citalopram (near its Kd), and the membrane preparation.

-

Add increasing concentrations of this compound (e.g., 10 pM to 100 µM).

-